1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10,11,12-octahydro-14,16-dihydroxy-3-methyl-, (3S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

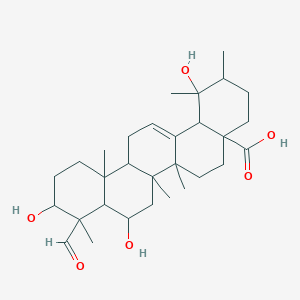

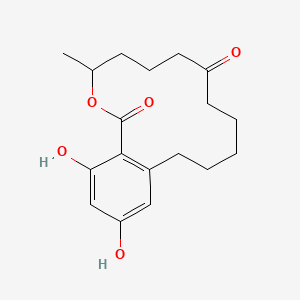

Zearalanone is a mycoestrogen that is a derivative of zearalenone. It is a resorcyclic acid lactone produced by certain species of Fusarium fungi. Zearalanone is known for its estrogenic activity, which means it can mimic the hormone estrogen in the body. This compound is often found in contaminated agricultural products, such as grains and animal feed, and poses a risk to both human and animal health due to its potential endocrine-disrupting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zearalanone can be synthesized through various methods. One common approach involves the reduction of zearalenone using hydrogenation techniques. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures. The reduction process converts the double bond in zearalenone to a single bond, resulting in the formation of zearalanone .

Industrial Production Methods

In industrial settings, zearalanone is often produced through the fermentation of Fusarium species. The fungi are cultured under controlled conditions, and the mycotoxin is extracted from the fermentation broth using solvent extraction techniques. The extracted compound is then purified using chromatographic methods to obtain high-purity zearalanone .

Chemical Reactions Analysis

Types of Reactions

Zearalanone undergoes various chemical reactions, including:

Oxidation: Zearalanone can be oxidized to form zearalenone. This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: As mentioned earlier, zearalanone can be synthesized from zearalenone through reduction reactions.

Substitution: Zearalanone can undergo substitution reactions where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Halogens, alkylating agents.

Major Products Formed

Oxidation: Zearalenone.

Reduction: Zearalanone.

Substitution: Various substituted derivatives of zearalanone.

Scientific Research Applications

Zearalanone has several scientific research applications, including:

Chemistry: Zearalanone is used as a model compound to study the behavior of resorcyclic acid lactones and their derivatives in various chemical reactions.

Biology: Zearalanone is studied for its estrogenic activity and its effects on the endocrine system. It is used in research to understand the mechanisms of endocrine disruption and to develop methods for detecting and mitigating mycotoxin contamination in food and feed.

Medicine: Zearalanone is investigated for its potential therapeutic applications, including its use as a lead compound for developing drugs that target estrogen receptors.

Industry: Zearalanone is used in the development of analytical methods for detecting mycotoxins in agricultural products. .

Mechanism of Action

Zearalanone exerts its effects by binding to estrogen receptors in the body. This binding mimics the action of the natural hormone estrogen, leading to the activation of estrogen-responsive genes. The compound can disrupt normal hormonal signaling, resulting in reproductive and developmental abnormalities. Zearalanone’s mechanism of action involves interactions with both classical estrogen receptors (ERα and ERβ) and non-classical receptors such as G protein-coupled estrogen receptor (GPER) .

Comparison with Similar Compounds

Similar Compounds

Zearalenone: The parent compound of zearalanone, known for its estrogenic activity.

α-Zearalanol: A reduced form of zearalenone with similar estrogenic properties.

β-Zearalanol: Another reduced form of zearalenone with estrogenic activity.

α-Zearalenol: A hydroxylated derivative of zearalenone.

β-Zearalenol: Another hydroxylated derivative of zearalenone.

Uniqueness

Zearalanone is unique among its similar compounds due to its specific structural modifications, which result in distinct chemical and biological properties. Its reduced form compared to zearalenone makes it less reactive in certain chemical reactions, and its binding affinity to estrogen receptors can differ from other derivatives, leading to variations in its biological effects .

Properties

IUPAC Name |

16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJDQUGPCJRQRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859941 |

Source

|

| Record name | 14,16-Dihydroxy-3-methyl-3,4,5,6,9,10,11,12-octahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13398984.png)

![(2S,3R)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(benzyloxy)butanoic Acid](/img/structure/B13399005.png)

![Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride](/img/structure/B13399006.png)

![2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one](/img/structure/B13399029.png)

![2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one](/img/structure/B13399035.png)